molecular formula C11H12ClN3O3 B11084161 N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide

N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide

Cat. No.: B11084161
M. Wt: 269.68 g/mol
InChI Key: KYDHMEBWSNRUMP-UHFFFAOYSA-N
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Description

N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide is an organic compound with a complex structure that includes an allyl group, a chloro substituent, and a nitro group attached to a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-chloro-4,6-dimethyl-5-nitronicotinic acid.

    Activation: The carboxylic acid group is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form an intermediate.

    Amidation: The intermediate is then reacted with allylamine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Addition: The allyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation.

Major Products

    Reduction: Formation of N-allyl-2-chloro-4,6-dimethyl-5-aminonicotinamide.

    Substitution: Formation of N-allyl-2-amino-4,6-dimethyl-5-nitronicotinamide.

    Addition: Formation of this compound alcohol derivatives.

Scientific Research Applications

N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and allyl groups can also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-2-chloro-4,6-dimethyl-5-nitronicotinamide is unique due to the presence of both chloro and nitro groups on the nicotinamide backbone, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

2-chloro-4,6-dimethyl-5-nitro-N-prop-2-enylpyridine-3-carboxamide

InChI

InChI=1S/C11H12ClN3O3/c1-4-5-13-11(16)8-6(2)9(15(17)18)7(3)14-10(8)12/h4H,1,5H2,2-3H3,(H,13,16)

InChI Key

KYDHMEBWSNRUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCC=C

Origin of Product

United States

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